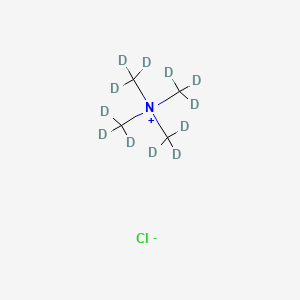

Tetramethyl-d12-ammonium chloride

Descripción general

Descripción

Tetramethyl-d12-ammonium chloride is a stable isotope of Tetramethyl ammonium chloride . It is a widely used chemical compound in various scientific fields due to its unique properties. It is also used as a low-residue bactericide in processes such as hydrofracking .

Synthesis Analysis

Tetramethyl-d12-ammonium chloride is efficiently produced by the reaction of trimethylamine and methyl chloride . It can also be produced by the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst .Molecular Structure Analysis

The molecular formula of Tetramethyl-d12-ammonium chloride is C4D12ClN . It has a molecular weight of 121.67 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis

Tetramethyl-d12-ammonium chloride is a solid substance . It has a melting point of over 300°C . It is soluble in water and methanol, slightly soluble in ethanol, and insoluble in ether, benzene, and chloroform .Aplicaciones Científicas De Investigación

Production Enhancement in Bioelectrochemical Systems

Tetramethyl-d12-ammonium chloride has been used to enhance production in microbial electrolysis desalination and chemical-production cells (MEDCC). A study by Ye et al. (2017) found that using 0.6 M of tetramethylammonium chloride as the raw material significantly increased the production rate of tetramethyl ammonium hydroxide (TMAH), achieving the highest current density reported in bioelectrochemical systems using carbon cloth or brush as an anode.

Electrolytic Synthesis Method

The electrolytic synthesis of tetramethyl ammonium hydroxide using tetramethyl ammonium chloride as a raw material has been studied. Liu Xingyin (2013) explored the effects of current density, raw material concentration, and electrolytic cell temperature on the product's purity and efficiency. This research suggests potential industrial applications for tetramethyl ammonium chloride in the synthesis of other chemicals.

Phase Transition Studies

A high-temperature cell was designed for Raman studies of tetramethylammonium chlorides, including deuteriated (d12) variants. The study by Pal et al. (1984) identified phase transitions in these compounds, which can provide insights into the properties and stability of tetramethylammonium chloride under various conditions.

Waste Recovery and Conversion

In the field of waste recovery and conversion, tetramethyl ammonium chloride has been utilized to recover tetra-methyl ammonium hydroxide from waste solutions in electronic parts production processes. Shibata et al. (2006) demonstrated a process involving ion exchange and elution steps, converting tetramethyl ammonium chloride into hydroxide form, indicating its utility in industrial waste management and resource recovery.

Rheological Behavior in Suspensions

Tetramethyl ammonium hydroxide, derived from tetramethyl ammonium chloride, was used by Li et al. (2004) to study the rheological behavior of SiC aqueous suspensions. Their findings on the dispersant concentration and pH effects on suspension behavior have implications for industrial applications in ceramics and other materials.

Fuel Desulfurization

In the energy sector, tetramethyl ammonium chloride has been explored as a component in deep eutectic solvents for fuel desulfurization. Li et al. (2013) found that these solvents, including tetramethyl ammonium chloride, can efficiently remove sulfur from fuels, showcasing its potential in reducing environmental pollution from fossil fuels.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tetrakis(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIZCWYLBDKLSU-KXWZVCIVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl-d12-ammonium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

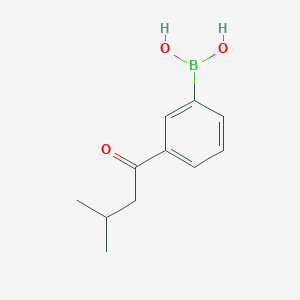

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)